molecular formula C3H2Cl2N4 B3286268 Dichloro-1,2,4-triazin-5-amine CAS No. 823-62-1

Dichloro-1,2,4-triazin-5-amine

Cat. No.: B3286268
CAS No.: 823-62-1
M. Wt: 164.98 g/mol
InChI Key: PHOGCRPGOBSSEV-UHFFFAOYSA-N
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Description

Dichloro-1,2,4-triazin-5-amine is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Mechanism of Action

Target of Action

Dichloro-1,2,4-triazin-5-amine is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

The antimicrobial activity of similar triazine-derived compounds has been attributed to their interaction with the microbial cell membrane . The organic groups present on the nitrogen atom of these compounds play a pivotal role in determining their antimicrobial action, requiring a hydrophobic segment compatible with the bilayer of the membrane and a positively charged quaternary nitrogen atom alike to the polar head of phospholipid acids .

Pharmacokinetics

A related compound, tg100435, has been studied for its pharmacokinetic properties . TG100435 has systemic clearance values of 20.1, 12.7, and 14.5 ml/min/kg and oral bioavailability of 74%, 23%, and 11% in mouse, rat, and dog, respectively . It’s important to note that the pharmacokinetic properties of this compound may differ significantly from those of TG100435 due to differences in their chemical structures.

Result of Action

Similar triazine-derived compounds have shown promising antimicrobial activity against various bacterial strains . Some compounds have shown activity against Staphylococcus aureus and Escherichia coli comparable to that of ampicillin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of similar triazine-derived compounds depends on the number of positive charges present . Additionally, the activity of these compounds may be tuned by changing the length of the alkyl chain present on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-1,2,4-triazin-5-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines. The reaction typically takes place in an organic solvent such as acetone or dioxane, and the temperature is maintained between 70-80°C . Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as the starting material. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through various techniques such as recrystallization or chromatography to obtain the desired compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dichloro-1,2,4-triazin-5-amine include:

    2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms.

    2,4-Diamino-1,3,5-triazine: A triazine derivative with two amino groups.

    2,4,6-Triamino-1,3,5-triazine (Melamine): A triazine derivative with three amino groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions. Its dichloro substitution makes it a versatile intermediate for the synthesis of various triazine derivatives .

Properties

IUPAC Name

3,6-dichloro-1,2,4-triazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N4/c4-1-2(6)7-3(5)9-8-1/h(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOGCRPGOBSSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297300
Record name 3,6-Dichloro-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-62-1
Record name 3,6-Dichloro-1,2,4-triazin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,2,4-triazin-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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